molecular formula C23H24N6O2S B2940562 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014045-46-5

2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2940562
CAS No.: 1014045-46-5
M. Wt: 448.55
InChI Key: ZSQXCYGIAPHIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative characterized by a substituted benzene ring linked to a pyridazine-pyrazole hybrid moiety. Its structure combines a sulfonamide group (a common pharmacophore in enzyme inhibitors, e.g., carbonic anhydrase or cyclooxygenase inhibitors) with a pyridazine-pyrazole system, which is frequently associated with kinase inhibition or anti-inflammatory activity . The isopropyl (propan-2-yl) and methyl substituents on the benzene ring likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-methyl-5-propan-2-yl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-16(2)18-6-5-17(3)21(15-18)32(30,31)28-20-9-7-19(8-10-20)25-22-11-12-23(27-26-22)29-14-4-13-24-29/h4-16,28H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQXCYGIAPHIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazolyl and pyridazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO2_2NH-) group is a key site for nucleophilic substitution and condensation reactions:

  • N-Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like K2_2CO3_3 or NaH. For example:

    R X H N SO2Ar BaseR N SO2Ar \text{R X H N SO}_2\text{Ar }\xrightarrow{\text{Base}}\text{R N SO}_2\text{Ar }

    Yields range from 60–85% depending on steric hindrance .

  • Hydrazide Formation : Reaction with hydrazine generates hydrazide intermediates, which cyclize to form heterocycles (e.g., thiadiazoles) .

Pyridazine Ring Modifications

The pyridazine ring participates in cross-coupling reactions and nucleophilic aromatic substitution :

  • Suzuki Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the 6-position of pyridazine (reported yields: 70–90%).

    Pyridazine Br Ar B OH 2Pd PPh3 4Pyridazine Ar\text{Pyridazine Br Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Pyridazine Ar}
  • Nucleophilic Substitution : Chlorine or bromine substituents on pyridazine react with amines or alkoxides under thermal conditions .

Pyrazole Functionalization

The 1H-pyrazole ring undergoes electrophilic substitution and cycloaddition :

  • Nitration/Sulfonation : Directed by the NH group, nitration at the 4-position occurs with HNO3_3/H2_2SO4_4 .

  • Mannich Reaction : Forms aminoalkyl derivatives using formaldehyde and secondary amines .

Substitution on the Benzene Ring

The methyl and isopropyl groups on the benzene ring influence reactivity:

  • Halogenation : Bromination at the para position to sulfonamide occurs using Br2_2/FeBr3_3.

  • Nitration : Limited by steric hindrance from isopropyl, requiring HNO3_3/H2_2SO4_4 under reflux .

Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
N-AlkylationCH3_3I, K2_2CO3_3, DMF, 80°C75
Suzuki CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2, DME88
Pyrazole NitrationHNO3_3, H2_2SO4_4, 0–5°C65
Hydrazide CyclizationH2_2NSO2_2NH2_2, HCl, reflux70

Stability and Degradation

  • Hydrolysis : The sulfonamide bond resists hydrolysis under physiological conditions but cleaves in concentrated HCl (>6 M).

  • Oxidation : Pyridazine and pyrazole rings are stable to H2_2O2_2 but degrade under strong oxidative agents (e.g., KMnO4_4) .

Scientific Research Applications

2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Compound Molecular Weight Key Substituents Reported Activity Reference
Target Compound : 2-Methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide ~508.6 g/mol - Pyridazine-pyrazole hybrid
- Isopropyl and methyl groups on benzene
Hypothesized kinase inhibition based on pyridazine core N/A
Example 53 () : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ~589.1 g/mol - Chromen-oxo moiety
- Fluorinated aromatic system
Anticancer activity (chromen derivatives target topoisomerases)
Compound 15-20 () : (E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide ~400–450 g/mol - Pyrazole-phenyl hybrid
- Variable substituents (e.g., halogens, methoxy)
Diuretic activity (in silico prediction)
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide () ~481.9 g/mol - Carbazole moiety
- Chloro and methoxy groups
Neuroactive potential (carbazole derivatives modulate serotonin/dopamine receptors)

Key Observations :

Core Heterocycles : The target compound’s pyridazine-pyrazole system distinguishes it from chromen-pyrazolo-pyrimidine hybrids () and simpler pyrazole-sulfonamides (). Pyridazines are less common in clinical drugs but show promise in kinase inhibitor design due to their planar, electron-deficient structure .

However, bulky substituents may reduce solubility, necessitating formulation optimization .

Computational Analysis :

Tools like Multiwfn () enable electron density topology analysis, predicting reactive sites. For example:

  • Electrostatic Potential (ESP): The sulfonamide group’s negative ESP may facilitate hydrogen bonding with target enzymes.
  • Orbital Composition : Pyridazine’s π-deficient nature could enhance binding to ATP pockets in kinases .

Biological Activity

The compound 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₃₂H₄₉N₅O₈S, with a molecular weight of 631.8 g/mol. The structure features a sulfonamide group, which is significant for its biological activity. The presence of the pyrazole and pyridazine moieties contributes to its interaction with various biological targets.

Inhibition of Enzymatic Activity

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making the compound potentially useful in treating bacterial infections.

Antitumor Activity

Recent studies have indicated that compounds with similar structures can inhibit key kinases involved in tumor growth and proliferation. The pyrazole moiety has been implicated in targeting tyrosine kinases, which play a crucial role in cancer signaling pathways. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity Target Effect Reference
AntimicrobialDihydropteroate synthaseBacteriostatic
AntitumorTyrosine kinasesInhibition of tumor growth
Anti-inflammatoryVarious inflammatory mediatorsReduction in inflammation
AntiviralViral proteasesInhibition of viral replication

Antimicrobial Efficacy

A study conducted on similar sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of folate synthesis, leading to impaired nucleic acid synthesis in bacteria.

Antitumor Studies

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The IC50 values indicate potent activity against breast and lung cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.